6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Description
Molecular Structure and Classification
6-Methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 1105192-10-6) is a heterocyclic hybrid compound featuring a benzothiazole core fused to a benzene ring and a pyridine moiety. Its molecular formula is C₁₄H₁₃N₃S , with a molecular weight of 255.34 g/mol . The structure comprises:
- A 1,3-benzothiazole system (a benzene ring fused to a thiazole ring containing nitrogen and sulfur).
- A methyl group at the 6-position of the benzothiazole ring.
- A pyridin-3-ylmethyl substituent linked via an amine group at the 2-position of the benzothiazole.
The compound belongs to the class of benzothiazole-pyridine hybrids , which are increasingly studied for their electronic and biological properties.
Structural Characteristics of the Benzothiazole-Pyridine Hybrid
Key structural features include:
Physicochemical Properties
Molecular Weight and Formula
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₃N₃S |
| Molecular weight | 255.34 g/mol |
| XLogP3 | ~2.1 (estimated) |
Solubility Profile
Spectroscopic Characterization
NMR Spectral Analysis
Mass Spectrometry Data
Electronic Properties
Frontier Molecular Orbitals
Charge Distribution Analysis
- Pyridine nitrogen : Negative charge density (-0.32 e), acting as a hydrogen-bond acceptor.
- Thiazole sulfur : Partial positive charge (+0.18 e) due to electron-withdrawing effects.
- Methyl group : Electron-donating (+0.05 e), slightly increasing benzothiazole electron density.
Properties
IUPAC Name |
6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-4-5-12-13(7-10)18-14(17-12)16-9-11-3-2-6-15-8-11/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUXSXBMMYQCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzothiazole Core
The benzothiazole nucleus is typically synthesized through condensation reactions involving 2-aminothiophenol derivatives with aldehydes or related compounds. This process often employs catalysts such as perchloric acid or microwave irradiation to enhance yields and reaction efficiency.
- Condensation of 2-aminothiophenol with aldehydes or nitriles.
- Cyclization facilitated by acid catalysis (e.g., polyphosphoric acid or perchloric acid).
- Subsequent functionalization at the 2-position with methyl groups via methylation reactions.
- Alloum et al. reported efficient synthesis of benzothiazoles through microwave-assisted condensation of 2-aminothiophenol with aldehydes, yielding high purity compounds with good yields.
- Khalil et al. described the formation of benzothiazoles from 2-aminothiophenol and esters under PPA catalysis at elevated temperatures.
Specific Preparation of 6-Methyl-Benzothiazole Derivatives
Methylation at the 6-Position
The methyl group at the 6-position can be introduced via selective methylation of the benzothiazole nucleus, typically using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step is often performed after the core benzothiazole formation to ensure regioselectivity.
Modern Green and One-Pot Synthesis Approaches
Recent advancements focus on environmentally friendly, catalyst-free, and one-pot methodologies:
Catalyst-Free Three-Component Reactions
Deng et al. developed a catalyst- and additive-free method for synthesizing benzothiazoles from aromatic or aliphatic amines, sulfur, and other reagents under mild conditions. This method involves the formation of C–S and C–N bonds through the cleavage of C–N and C–H bonds, with DMSO acting as an oxidant and solvent.
Application to the target compound:
- Starting with methylated aromatic amines and pyridine derivatives.
- Using elemental sulfur as a sulfur source.
- Conducting the reaction in DMSO at elevated temperatures (~140°C).
- Environmentally benign.
- High yields (up to 90%).
- Scalable for larger production.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the formation of benzothiazole derivatives via rapid cyclization and substitution reactions, reducing reaction times and improving yields.
- Mix 2-aminothiophenol derivatives, aldehydes, and methylating agents.
- Subject to microwave irradiation in suitable solvents like ethanol or DMSO.
- Followed by functionalization with pyridine derivatives through nucleophilic substitution.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any nitro or carbonyl groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical formula is with a molecular weight of approximately 271.34 g/mol. It features a benzothiazole core, which is known for its diverse biological activities. The presence of the pyridine and methyl groups contributes to its unique properties.
Medicinal Chemistry Applications
1. Anticancer Activity
Studies have shown that benzothiazole derivatives exhibit significant anticancer properties. 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has been evaluated for its potential as an anticancer agent, demonstrating efficacy against various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry indicated that compounds similar to 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine were effective in inhibiting tumor growth in xenograft models, suggesting a promising avenue for further research into its anticancer properties .
2. Antimicrobial Properties
Benzothiazole derivatives are recognized for their antimicrobial activities against bacteria, fungi, and viruses. This compound has shown potential against several pathogenic strains.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
This table illustrates the compound's effectiveness against common pathogens, indicating its potential use in developing new antimicrobial agents .
3. Neurological Applications
Recent research has explored the use of benzothiazole derivatives in neurodegenerative diseases. The compound may function as a neuroprotective agent, potentially aiding in conditions such as Alzheimer's disease.
Case Study : Research published in Neuropharmacology highlighted the neuroprotective effects of similar benzothiazole compounds in animal models of Alzheimer's disease, where they improved cognitive function and reduced amyloid plaque accumulation .
Material Science Applications
1. Dyes and Pigments
Benzothiazole derivatives are also utilized in the synthesis of dyes due to their vibrant colors and stability. The compound can serve as a precursor for various dye formulations used in textiles and coatings.
Data Table: Dye Properties
| Dye Type | Application Area | Color |
|---|---|---|
| Reactive Dyes | Textiles | Bright Red |
| Pigment Dyes | Coatings | Deep Blue |
These applications highlight the versatility of 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine beyond medicinal uses .
Mechanism of Action
The mechanism of action of 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Observations
Substituent Effects :
- Electron-Donating Groups (e.g., methoxy, ethoxy) : Increase lipophilicity and may enhance membrane permeability .
- Electron-Withdrawing Groups (e.g., chloro) : May improve binding to electron-deficient targets but reduce stability .
- Steric Effects : Bulky groups like isopropyl (C₁₆H₁₇N₃S) or ethylphenyl (C₁₅H₁₄N₂S) hinder molecular packing, affecting crystallinity and solubility .
Biological Relevance :
- Benzothiazole derivatives, such as imidazo[2,1-b][1,3]benzothiazoles, exhibit radiosensitizing and anticancer properties .
- The pyridin-3-ylmethyl group may facilitate hydrogen bonding, enhancing interactions with biological targets compared to aryl substituents .
Synthesis and Characterization :
Biological Activity
6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS No. 1105192-10-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
| Molecular Formula | C14H13N3S |
| CAS Number | 1105192-10-6 |
The biological activity of 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities and influence biological pathways. The specific targets include:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially altering signaling cascades.
Anticonvulsant Activity
A study evaluated the anticonvulsant properties of related benzothiazole derivatives, indicating that compounds with similar structures exhibited significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Although specific data on 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is limited, the structural similarities suggest potential efficacy in this area .
Antimicrobial Activity
Research has shown that benzothiazole derivatives possess antimicrobial properties against various gram-positive and gram-negative bacteria as well as fungi. For instance, compounds derived from benzothiazole have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating promising results . While direct studies on 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine are scarce, its structural characteristics imply potential antimicrobial activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, it is useful to compare it with other derivatives:
| Compound Name | Antimicrobial Activity | Anticonvulsant Activity |
|---|---|---|
| 6-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | Moderate | Active |
| 6-methyl-N-(quinolin-3-ylmethyl)-1,3-benzothiazol-2-amine | High | Low |
| 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | Potential | Unknown |
Q & A
Q. What is the optimal synthetic route for 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine?
The synthesis involves two key steps:
- Step 1 : Preparation of the benzothiazole core. React 4-methylaniline with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under vigorous stirring for 6–8 hours. Neutralize with NaOH, filter, and recrystallize from ethanol to obtain 6-methyl-1,3-benzothiazol-2-amine (70% yield, m.p. 165–170°C) .
- Step 2 : N-Alkylation. React the benzothiazol-2-amine with 3-(bromomethyl)pyridine in ethanol under reflux with sodium acetate (NaOAc) as a base. Monitor progress via TLC, isolate the product via filtration, and recrystallize for purity (method adapted from phenacyl bromide coupling in similar systems) .
Q. What spectroscopic and analytical methods confirm the structural integrity of this compound?
- IR Spectroscopy : Confirm the presence of amine (–NH, ~3300 cm⁻¹) and benzothiazole C=N/C–S stretches (1600–1500 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and benzothiazole), methyl groups (δ 2.5 ppm for CH₃ on benzothiazole), and the methylene bridge (δ 4.8 ppm for –CH₂–) .
- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern to confirm the molecular formula .
Q. How can purity and stability be ensured during storage?
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to confirm ≥98% purity.
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation or photodegradation of the thiazole and pyridine moieties .
Advanced Research Questions
Q. How can molecular docking studies optimize derivatives for target-specific activity?
- Methodology : Perform docking (e.g., AutoDock Vina) against target proteins (e.g., antioxidant enzymes, kinase domains). Prioritize derivatives with hydrogen-bonding interactions between the pyridine nitrogen and catalytic residues (e.g., triazole derivatives showed improved binding affinity via –NH and π-π stacking ).
- Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data from enzyme inhibition assays to refine computational models .
Q. What strategies resolve solubility limitations in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Structural Modifications : Introduce hydrophilic groups (e.g., –SO₃H, –OH) at the pyridinylmethyl position via post-synthetic alkylation or oxidation .
Q. How do substituents on the pyridinylmethyl group influence bioactivity?
- Case Study : Electron-withdrawing groups (e.g., –Cl at pyridine C5) enhance antimicrobial activity by 30–50% in analogous benzothiazoles, likely due to increased membrane permeability and target binding .
- Experimental Design : Synthesize derivatives with halogens (–F, –Br) or methoxy (–OCH₃) groups and compare MIC values against Gram-positive/-negative bacterial strains .
Q. What crystallographic techniques elucidate the compound’s solid-state behavior?
- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., hydrogen bonds between –NH and pyridine N) to guide co-crystal engineering for improved bioavailability .
- PXRD : Monitor polymorph transitions under stress conditions (humidity, temperature) to ensure batch consistency .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar benzothiazoles?
- Root Cause : Varied reaction times (6–16 hours) and solvent systems (ethanol vs. DMF) impact cyclization efficiency. For example, extended reflux (16 hours) in ethanol improved yield by 20% in hydrazinylbenzothiazoles .
- Mitigation : Standardize conditions (e.g., 8-hour reflux in ethanol with NaOAc) and characterize intermediates via LC-MS to identify side products .
Q. Why do biological activity results vary across studies for structurally analogous compounds?
- Key Factors : Differences in assay protocols (e.g., serum concentration in cell-based assays) or bacterial strains (e.g., methicillin-resistant S. aureus vs. E. coli).
- Resolution : Validate activity using standardized CLSI/MIC protocols and report full experimental parameters (e.g., inoculum size, incubation time) .
Methodological Resources
- Synthetic Protocols : Adapt procedures from (benzothiazole core) and (N-alkylation).
- Analytical Workflows : Combine NMR, HRMS, and XRD () for structural elucidation.
- Biological Testing : Reference antioxidant () and antimicrobial () assay designs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
